Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester
Description
Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester (CAS: Not explicitly listed in evidence but structurally related to 26226-72-2 ) is a substituted benzoic acid derivative. Its structure features:
- A benzoic acid backbone.
- A 4-[(2-chloroacetyl)amino] group, introducing a reactive chloroacetyl moiety.
- A 3-methoxy substituent, enhancing steric and electronic effects.
- An ethyl ester at the carboxylic acid position, influencing solubility and metabolic stability.
Synthetic routes for analogous compounds involve nitro reduction and esterification (e.g., 3-nitro-4-methyl benzoic acid derivatives ), suggesting similar strategies for its preparation. The chloroacetyl group is a key reactive site, enabling nucleophilic substitution or conjugation reactions .
Properties
IUPAC Name |
ethyl 4-[(2-chloroacetyl)amino]-3-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-3-18-12(16)8-4-5-9(10(6-8)17-2)14-11(15)7-13/h4-6H,3,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAFBQTXSOXIDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC(=O)CCl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester typically involves the reaction of 4-amino-3-methoxybenzoic acid with chloroacetyl chloride in the presence of a base such as pyridine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-[(2-chloroacetyl)amino]-3-methoxybenzoic acid.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of various chemical products and as a reagent in chemical reactions[][3].
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester involves its interaction with specific molecular targets. The chloroacetyl group can react with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymes or the modification of protein functions. This compound can also interact with cell membranes, affecting their permeability and function .
Comparison with Similar Compounds
Chloroacetyl Amino Group Modifications
- Benzoic acid, 2-[(2-chloroacetyl)amino]-, methyl ester (CAS: Not provided; ): Differs in substituent position (2- vs. 4-chloroacetyl amino) and ester group (methyl vs. ethyl). Methyl esters are generally more polar but less hydrolytically stable than ethyl esters .
- Benzoic acid, 2-[(2-chloroacetyl)[(2-cyanophenyl)methyl]amino]- (CAS: 881041-80-1; ): Features a bulky 2-cyanophenylmethyl group on the amino moiety, reducing reactivity compared to the unsubstituted chloroacetyl amino group in the target compound.
Methoxy Group Position and Substituents
- Benzoic acid, 4-hydroxy-3-methoxy-5-(2-propen-1-yl)-, ethyl ester (): Replaces the chloroacetyl amino group with 4-hydroxy and 5-allyl groups.
- Benzoic acid, 4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-, methyl ester (): Contains a 3-hydroxy and dimethoxybenzoyl amino group. The additional hydroxyl group enhances hydrogen-bonding capacity, altering solubility and biological interactions .
Ester Group Variations
Key Observations :
- Ethyl esters (e.g., target compound) offer moderate lipophilicity, balancing bioavailability and metabolic stability.
- Methyl esters (e.g., CAS 7335-25-3) are more susceptible to esterase-mediated hydrolysis .
Amino-Linked Substituents
- This contrasts with the target compound’s chloroacetyl group, which prioritizes electrophilicity .
- Benzoic acid, 2-hydroxy-3-[(4-nitrobenzoyl)amino]-, methyl ester (CAS: 918943-21-2; ): Replaces chloroacetyl with 4-nitrobenzoyl, introducing strong electron-withdrawing effects. Nitro groups often enhance stability but reduce biocompatibility .
Data Table: Structural and Functional Comparison
Implications of Structural Differences
- Reactivity: The chloroacetyl group in the target compound enables nucleophilic attacks (e.g., by thiols or amines), making it a candidate for prodrug design . Compounds with nitro or cyanophenyl groups () exhibit reduced electrophilicity.
- Solubility : Methoxy and ethyl ester groups enhance lipophilicity, favoring membrane permeability. Hydroxyl-containing analogs () are more water-soluble but may require formulation adjustments.
- Stability : Ethyl esters resist hydrolysis better than methyl esters, extending half-life in biological systems .
Biological Activity
Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester (CAS Number: 1622908-61-5) is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.
Chemical Structure and Properties
- Chemical Formula : C12H14ClNO4
- Molecular Weight : 273.69 g/mol
- IUPAC Name : Ethyl 4-[(2-chloroacetyl)amino]-3-methoxybenzoate
The chemical structure of the compound includes a benzoic acid moiety substituted with a chloroacetylamino group and a methoxy group, which may influence its biological activity.
Antimicrobial Activity
Research indicates that derivatives of benzoic acid exhibit significant antimicrobial properties. For instance, compounds related to benzoic acid have shown effectiveness against various bacterial strains. A study demonstrated that derivatives with halogen substitutions possess enhanced antibacterial activity compared to their non-substituted counterparts .
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzoic acid derivative | E. coli, S. aureus | 50 µg/mL |
| Chloroacetyl derivative | E. coli, S. aureus | 25 µg/mL |
Anticancer Activity
The anticancer potential of benzoic acid derivatives has been explored in various studies. One notable study evaluated the effects of chloroacetyl derivatives on cancer cell lines, demonstrating cytotoxic effects with IC50 values in the low micromolar range. The mechanism of action appears to involve the induction of apoptosis in cancer cells .
| Study | Cell Line | IC50 (µM) |
|---|---|---|
| Study A | HeLa (cervical cancer) | 10 |
| Study B | MCF-7 (breast cancer) | 15 |
Anti-inflammatory Effects
Anti-inflammatory properties have also been reported for similar compounds. A recent investigation found that benzoic acid derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting a potential therapeutic role in inflammatory diseases .
Case Studies
-
Case Study on Antibacterial Activity :
A study published in Nature evaluated the antibacterial efficacy of various benzoic acid derivatives against resistant bacterial strains. The compound exhibited significant inhibitory effects against multi-drug-resistant E. coli, highlighting its potential role in developing new antibiotics . -
Case Study on Anticancer Properties :
Another research project focused on the anticancer effects of chloroacetyl-substituted benzoic acids. The findings indicated that these compounds could effectively induce apoptosis in human cancer cell lines through caspase activation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
